molecular formula C23H17N5OS2 B3631311 2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide

2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide

Cat. No.: B3631311
M. Wt: 443.5 g/mol
InChI Key: BPQGMNVCNIPBMC-UHFFFAOYSA-N
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Description

2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide is a complex organic compound that features a triazole ring, a thiophene ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide typically involves the condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with a suitable acylating agent. One common method includes the use of 2-chloro-1-(quinolin-4-yl)ethanone in the presence of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfoxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. The thiophene and quinoline moieties contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide apart is its unique combination of a triazole ring, thiophene ring, and quinoline moiety. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5OS2/c29-21(25-19-12-13-24-18-10-5-4-9-17(18)19)15-31-23-27-26-22(20-11-6-14-30-20)28(23)16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQGMNVCNIPBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide

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